8-hydroxyquinoline-5-sulfonic Acid Hydrate
Overview
Description
8-Hydroxyquinoline-5-sulfonic acid hydrate is an organic compound that belongs to the quinoline family. It is characterized by a quinoline ring system with a hydroxyl group at the 8th position and a sulfonic acid group at the 5th position. This compound is known for its versatility and is used in various scientific and industrial applications, particularly in the detection of metal ions due to its strong chelating properties .
Mechanism of Action
Target of Action
8-Hydroxyquinoline-5-sulfonic acid hydrate primarily targets metal ions. It acts as a chelating agent, binding to metal ions such as zinc, copper, and iron. These metal ions play crucial roles in various biological processes, including enzyme function and electron transport .
Mode of Action
The compound interacts with metal ions through its hydroxyl and sulfonic acid groups. By forming stable complexes with these ions, it effectively sequesters them, preventing their participation in biological reactions. This chelation can inhibit the activity of metalloenzymes and disrupt metal-dependent pathways .
Biochemical Pathways
The chelation of metal ions by this compound affects several biochemical pathways. For instance, it can inhibit the activity of metalloproteins involved in oxidative stress responses and DNA repair. This disruption can lead to an accumulation of reactive oxygen species (ROS) and DNA damage, ultimately affecting cell viability and function .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract and distributed throughout the body, where it can chelate metal ions. Its metabolism primarily occurs in the liver, and it is excreted via the kidneys. The bioavailability of the compound is influenced by its ability to form complexes with metal ions, which can affect its absorption and distribution .
Result of Action
At the molecular level, the chelation of metal ions by this compound leads to the inhibition of metalloenzymes and disruption of metal-dependent pathways. This can result in increased oxidative stress, DNA damage, and impaired cellular functions. At the cellular level, these effects can lead to cell death or altered cell behavior, depending on the extent of metal ion chelation and the specific biological context .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as pH, temperature, and the presence of competing ions. For example, the compound’s chelating ability is optimal at certain pH levels, and extreme pH conditions can reduce its effectiveness. Additionally, high temperatures can lead to the degradation of the compound, while the presence of other chelating agents or high concentrations of metal ions can compete with its binding capacity .
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxyquinoline-5-sulfonic acid hydrate typically involves the sulfonation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with sulfuric acid, which introduces the sulfonic acid group at the 5th position. The reaction is usually carried out under controlled temperature conditions to prevent over-sulfonation and degradation of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and precise control of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyquinoline-5-sulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
8-Hydroxyquinoline-5-sulfonic acid hydrate is widely used in scientific research due to its unique properties:
Biology: It is employed in biological assays to study metal ion interactions with biomolecules.
Industry: It is used in the manufacturing of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Lacks the sulfonic acid group, making it less soluble in water but still a strong chelating agent.
5-Chloro-8-hydroxyquinoline: Contains a chlorine atom at the 5th position, which alters its electronic properties and reactivity.
8-Hydroxy-7-iodo-5-quinolinesulfonic acid: Contains an iodine atom, which enhances its fluorescence properties
Uniqueness
8-Hydroxyquinoline-5-sulfonic acid hydrate is unique due to the presence of both hydroxyl and sulfonic acid groups, which enhance its solubility in water and its ability to form stable metal complexes. This dual functionality makes it particularly useful in applications requiring high sensitivity and specificity for metal ion detection .
Properties
IUPAC Name |
8-hydroxyquinoline-5-sulfonic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S.H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;/h1-5,11H,(H,12,13,14);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXYGIQVWKDVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058754 | |
Record name | 8-Hydroxy-5-quinolinesulfonic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207386-92-3, 283158-18-9 | |
Record name | 5-Quinolinesulfonic acid, 8-hydroxy-, hydrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207386-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxy-5-quinolinesulfonic acid monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283158189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Hydroxy-5-quinolinesulfonic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxyquinoline-5-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-Hydroxyquinoline-5-sulfonic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-HYDROXY-5-QUINOLINESULFONIC ACID MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N85KC14Z44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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